molecular formula C11H18ClNO B15303786 3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride

3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B15303786
M. Wt: 215.72 g/mol
InChI Key: VANDEFGTMKAZEW-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C11H17NO·HCl. This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride typically involves the reaction of 4-methylacetophenone with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-2-(4-bromophenyl)propan-1-ol hydrochloride
  • 3-Amino-2-methyl-2-(4-chlorophenyl)propan-1-ol hydrochloride
  • 3-Amino-2-methyl-2-(4-fluorophenyl)propan-1-ol hydrochloride

Uniqueness

3-Amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)11(2,7-12)8-13;/h3-6,13H,7-8,12H2,1-2H3;1H

InChI Key

VANDEFGTMKAZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CN)CO.Cl

Origin of Product

United States

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